Ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate is a complex organic compound that falls under the category of glycine derivatives. It is characterized by its unique structural features, which include a cycloheptyl moiety and an ethyl ester group. The compound is primarily studied for its potential applications in medicinal chemistry, particularly as a prolyl hydroxylase inhibitor, which may have implications in treating conditions such as anemia.
This compound can be classified as an N-substituted glycine derivative, specifically involving an ethyl ester of glycine. Its structure includes a cycloheptyl group, which contributes to its biological activity. The synthesis and characterization of this compound are documented in various scientific literature, including patents and research articles focused on drug development and enzyme inhibition .
The synthesis of Ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate typically involves several steps:
Technical details regarding reaction conditions, yields, and purification methods can be found in patent literature and synthesis reports .
Ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate has a complex molecular structure characterized by:
The three-dimensional structure can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography, providing insights into its conformation and spatial arrangement .
Ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate participates in various chemical reactions, primarily due to its functional groups:
These reactions are critical for understanding the compound's reactivity and potential applications in medicinal chemistry.
The mechanism of action for Ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate primarily involves its role as an inhibitor of prolyl hydroxylases. These enzymes are responsible for hydroxylating proline residues on hypoxia-inducible factors, leading to their degradation under normoxic conditions. By inhibiting these enzymes:
This mechanism highlights the therapeutic potential of the compound in treating anemia and other related conditions .
Ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate exhibits several notable physical and chemical properties:
Further analysis through spectroscopy (NMR, IR) provides detailed information about its functional groups and molecular interactions .
Ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate has several significant applications in scientific research:
The ongoing research into this compound underscores its importance in both basic science and clinical applications .
Ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate represents a structurally intricate synthetic organic compound within the glycinate ester family. Characterized by a unique fusion of a seven-membered alicyclic system and a chiral branched alkyl substituent, this molecule serves as a compelling subject for pharmaceutical and synthetic chemistry research. Its complex architecture provides a versatile scaffold for probing structure-activity relationships in bioactive compound development, particularly in peptidomimetic applications where conformational flexibility and steric bulk are critical parameters. The compound’s distinct molecular topology—featuring a cycloheptane ring substituted at the 1-position with a sec-butyl group (1-methylpropyl) and functionalized with a glycinate ethyl ester moiety—enables distinctive interactions with biological targets, positioning it as a valuable template in medicinal chemistry innovation [1] [4].
The systematic IUPAC name ethyl 2-[(1-butan-2-ylcycloheptanecarbonyl)amino]acetate precisely defines this molecule’s architecture. The core structure comprises a cycloheptyl ring (7-membered alicyclic system) substituted at the 1-position with a sec-butyl group (1-methylpropyl), forming a quaternary carbon center. This sterically congested carbon is further functionalized with a carbonyl group amide-linked to the nitrogen of ethyl glycinate (aminoacetate ethyl ester). Key structural features include:
The structural classification situates this compound at the intersection of branched-chain aliphatic hydrocarbons (sec-butyl), medium-sized carbocycles (cycloheptane), and α-amino acid derivatives (glycine ethyl ester). This hybrid nature differentiates it from smaller-ring analogs like cyclohexyl (e.g., WS-5 cooling agent) or cyclopentyl glycinate derivatives [7] [8].
Table 1: Comparative Structural Features of Glycinate Ester Derivatives
Ring System | Substituent | Representative Compound | Molecular Formula | Molecular Weight |
---|---|---|---|---|
Cycloheptyl (7-membered) | 1-(1-Methylpropyl) | Ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate | C₁₆H₂₉NO₃ | 283.41 g/mol |
Cyclohexyl (6-membered) | 5-Methyl-2-isopropyl | Ethyl N-((5-methyl-2-(isopropyl)cyclohexyl)carbonyl)glycinate | C₁₅H₂₇NO₃ | 269.38 g/mol |
Cyclopentyl (5-membered) | 1-(1-Methylethyl) | N-[[1-(1-Methylethyl)cyclopentyl]carbonyl]glycine ethyl ester | C₁₃H₂₃NO₃ | 241.33 g/mol |
The compound (CAS# 56471-41-1) first appeared in chemical registries in the 1970s, coinciding with intensified research into sterically hindered amino acid derivatives for peptide mimetics. Its emergence parallels synthetic efforts to overcome limitations of linear peptides—particularly enzymatic instability and conformational rigidity—by incorporating constrained alicyclic systems and N-alkylated glycine residues (peptoids). The cycloheptane scaffold was strategically selected to provide greater ring flexibility than cyclohexyl analogs while retaining conformational bias, enabling exploration of peptide foldamer dynamics [1] [4].
Synthetic methodologies evolved from early solution-phase peptide coupling (e.g., carbodiimide-mediated acylation) to more sophisticated solid-phase techniques. Key advances included optimized coupling of sterically demanding cycloheptanecarboxylic acids with ethyl glycinate hydrochloride using aminium salts (e.g., HATU, HBTU) to suppress racemization and improve yields. The 1-(1-methylpropyl) substituent’s introduction marked an intentional strategy to enhance lipophilicity and investigate quaternary carbon centers’ effects on biological membrane permeability—a response to earlier cyclohexyl derivatives’ suboptimal pharmacokinetic profiles [1] [7].
This compound’s structural attributes confer unique advantages in bioactive molecule design:
Table 2: Key Physicochemical Properties Influencing Bioactivity
Property | Value/Range | Significance in Drug Design |
---|---|---|
Topological Polar Surface Area (TPSA) | 55.4 Ų | Predicts moderate membrane permeability |
Calculated logP | ~3.4 (estimated) | Indicates moderate lipophilicity for CNS penetration |
Rotatable Bonds | 6 | Balances conformational flexibility vs. rigidity |
Hydrogen Bond Donors | 1 (amide NH) | Enables targeted molecular recognition |
Hydrogen Bond Acceptors | 3 (two carbonyl oxygens, ester oxygen) | Facilitates binding to proteolytic enzyme active sites |
The molecule serves as a critical intermediate in synthesizing macrocyclic peptidomimetics and conformationally stabilized protease inhibitors. Its hybrid alicyclic-aliphatic structure bridges gaps between rigid aromatic scaffolds and flexible linear chains, offering a "goldilocks" solution for allosteric modulator development. Recent applications explore its incorporation as a β-turn mimetic in integrin antagonists and as a P1/P2 spacer in hepatitis C virus NS3/4A protease inhibitors, capitalizing on the cycloheptyl ring’s ability to occupy extended substrate envelopes [1] [4].
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: